molecular formula C23H18ClN3O3 B6501944 2-amino-N-(4-chlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide CAS No. 903344-18-3

2-amino-N-(4-chlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide

Cat. No. B6501944
CAS RN: 903344-18-3
M. Wt: 419.9 g/mol
InChI Key: UMWXJBZAKGVDDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-(4-chlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide, also known as CPM, is a synthetic compound used in a variety of scientific research applications. It has been used in the study of biochemistry, physiology, and pharmacology. CPM is a small molecule that is highly water-soluble and has a relatively low toxicity. This makes it an attractive compound for laboratory experiments.

Scientific Research Applications

2-amino-N-(4-chlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide has been used in a variety of scientific research applications. It has been used in the study of biochemistry, physiology, and pharmacology. This compound has been used to study the effects of various drugs on cells and tissues. It has also been used to study the effects of various hormones and neurotransmitters on the body. Additionally, this compound has been used to study the effects of various environmental toxins on the body.

Mechanism of Action

The exact mechanism of action of 2-amino-N-(4-chlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide is not fully understood. However, it is believed that this compound binds to certain receptors in the body, which then triggers a variety of biochemical and physiological reactions. These reactions can range from changes in hormone levels to changes in cell signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation, improve memory and cognitive function, and reduce anxiety. It has also been shown to reduce the levels of certain hormones and neurotransmitters in the body. Additionally, this compound has been shown to reduce the levels of certain toxins in the body.

Advantages and Limitations for Lab Experiments

The use of 2-amino-N-(4-chlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide in laboratory experiments has several advantages. It is a relatively small molecule, making it easy to handle and manipulate. Additionally, it is highly water-soluble and has a relatively low toxicity, making it safe to use in laboratory experiments. However, there are some limitations to the use of this compound in laboratory experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments. Additionally, this compound is relatively expensive, which can limit its use in some experiments.

Future Directions

There are a variety of potential future directions for the use of 2-amino-N-(4-chlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide in scientific research. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, this compound could be used to study the effects of various drugs on cells and tissues. This compound could also be used to study the effects of various hormones and neurotransmitters on the body. Additionally, this compound could be used to study the effects of various environmental toxins on the body. Finally, this compound could be used to further investigate the potential therapeutic applications of the compound.

Synthesis Methods

2-amino-N-(4-chlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide is synthesized through a multi-step process that involves the use of several chemical reagents. The first step involves the formation of a Schiff base from 4-chlorophenyl hydrazine and 3-methoxybenzoyl chloride in the presence of sodium hydroxide. This is followed by a condensation reaction between the formed Schiff base and indolizine-1-carboxamide in the presence of sodium carbonate. The final step involves the formation of the desired product, this compound, through a cyclization reaction.

properties

IUPAC Name

2-amino-N-(4-chlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O3/c1-30-17-6-4-5-14(13-17)22(28)21-20(25)19(18-7-2-3-12-27(18)21)23(29)26-16-10-8-15(24)9-11-16/h2-13H,25H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWXJBZAKGVDDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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